molecular formula C27H22ClNO4 B284789 2-(methoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

2-(methoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

Cat. No.: B284789
M. Wt: 459.9 g/mol
InChI Key: LQJTURQEFGILOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate, also known as MCCQ, is a synthetic compound that belongs to the class of cyclopenta[c]quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The exact mechanism of action of 2-(methoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are essential for cancer cell survival and proliferation. This compound has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, this compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. Studies have reported that this compound induces cell cycle arrest and inhibits cell migration and invasion in cancer cells. In addition, this compound has been shown to modulate the expression of various genes and proteins that are involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

2-(methoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. In addition, this compound exhibits potent anticancer activity against various cancer cell lines, making it a promising candidate for drug discovery. However, like any other synthetic compound, this compound has certain limitations, including its potential toxicity and lack of specificity towards cancer cells.

Future Directions

There are several future directions for research on 2-(methoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate. One possible direction is to investigate the potential of this compound as a chemotherapeutic agent for the treatment of cancer. Another direction is to explore the molecular mechanism of action of this compound and identify the cellular pathways that are targeted by this compound. Furthermore, future research could focus on optimizing the synthesis of this compound and developing more potent analogs of this compound for drug discovery.

Synthesis Methods

The synthesis of 2-(methoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate involves the reaction between 2-(methoxycarbonyl)phenylhydrazine and 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Scientific Research Applications

2-(methoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has also been shown to possess antimicrobial, antiviral, and anti-inflammatory properties.

Properties

Molecular Formula

C27H22ClNO4

Molecular Weight

459.9 g/mol

IUPAC Name

(2-methoxycarbonylphenyl) 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

InChI

InChI=1S/C27H22ClNO4/c1-32-27(31)21-5-2-3-8-24(21)33-26(30)17-11-14-23-22(15-17)19-6-4-7-20(19)25(29-23)16-9-12-18(28)13-10-16/h2-6,8-15,19-20,25,29H,7H2,1H3

InChI Key

LQJTURQEFGILOO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1OC(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)Cl

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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